1-(吡啶-2-基)-1H-吡唑-4-羧酸

描述

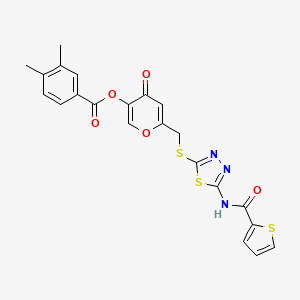

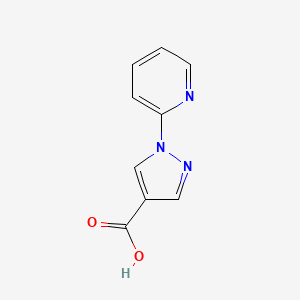

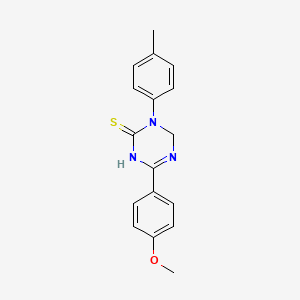

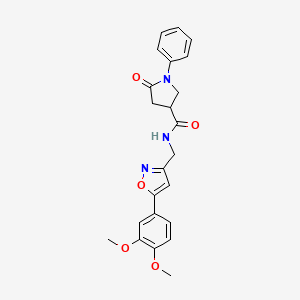

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that contains a pyridine ring and a pyrazole ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of compounds related to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid often involves multistep processes. For example, intermediate pyrrolidine derivatives can be obtained by reacting pyridin-2-yl-4-oxobutanal derivatives with amines . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be analyzed using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis

Chemical reactions involving 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be catalyzed by various substances. For instance, a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be determined using various techniques. For example, the enthalpy of fusion and vaporization can be measured, and the pK value can be determined .科学研究应用

- 1-(吡啶-2-基)-1H-吡唑-4-羧酸(简称PPCA)可以在配位化学中用作配体。它的吡唑和羧酸部分使它能够与过渡金属形成络合物。这些络合物在催化中得到了应用,例如不对称合成和交叉偶联反应 .

- 研究人员已经探索了PPCA及其衍生物的生物学特性。一些研究集中于它的抗癌活性。了解它与生物靶标的相互作用可以导致新型药物的开发 .

- 基于PPCA的材料可以设计用于超分子组装。通过改变吡唑支架上的取代模式,研究人员创建了具有分子识别、药物递送和纳米技术潜在应用的不同结构 .

- 硒对人体健康至关重要,缺乏会导致各种疾病。二硒化物,包括PPCA衍生物,具有独特的化学和生物学特性。研究人员已经探索了它们的合成转化和药物潜力 .

- PPCA衍生物可以用作对映选择性催化中的配体。例如,使用相关的配体实现了PyBox-La(OTf)3催化的对映选择性狄尔斯-阿尔德环加成反应,产生生物相关结构 .

- 包括PPCA衍生物在内的一类更广泛的芳香杂环在材料科学方面具有潜力。这些化合物在光电子器件、传感器和共聚焦显微镜发射体中得到应用 .

配位化学与催化

生物活性与药物化学

超分子化学

有机硒化学

对映选择性催化

材料科学与光电子学

未来方向

Future research on 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid could focus on its potential applications in various fields. For instance, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives could be of interest in the development of new drugs .

作用机制

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrrolopyrazine derivatives, have been reported to interact with various biological targets

Mode of Action

It’s known that the pyrrolidine ring, a structural component of the compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

生化分析

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: The information provided in this article is based on current knowledge and research

属性

IUPAC Name |

1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBNORAXWCYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)

![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)